molecular formula C2H4Na2O8S2 B146987 Sodium 1,2-dihydroxyethane-1,2-disulfonate CAS No. 517-21-5

Sodium 1,2-dihydroxyethane-1,2-disulfonate

Cat. No. B146987
CAS RN: 517-21-5
M. Wt: 266.2 g/mol
InChI Key: BXUKAXFDABMVND-UHFFFAOYSA-L
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Description

Sodium 1,2-dihydroxyethane-1,2-disulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as sodium 2-mercaptoethanesulfonate and sodium trifluoromethanesulfonate are discussed, which can provide insights into the synthesis, structure, and properties of similar sulfonate salts .

Synthesis Analysis

The synthesis of related sulfonate salts often involves reactions with sodium bisulfite or the use of sodium salts as intermediates. For example, sodium 2-hydroxy-3-chloro propanesulfate is synthesized from epichlorohydrin and sodium bisulfite under optimized conditions, which could be analogous to the synthesis of sodium 1,2-dihydroxyethane-1,2-disulfonate . Additionally, sodium trifluoromethanesulfonate is prepared from barium trifluoromethanesulfonate and sodium sulfate, indicating that sulfonate salts can be synthesized through ion exchange reactions .

Molecular Structure Analysis

The molecular structure of sulfonate salts is characterized by the presence of sulfonate groups attached to an organic moiety. In the case of sodium 2-mercaptoethanesulfonate monohydrate, the sodium ion is coordinated by six oxygen atoms from sulfonate groups and water, forming a distorted octahedral geometry . This suggests that sodium 1,2-dihydroxyethane-1,2-disulfonate may also exhibit complex coordination geometries involving sodium and oxygen atoms.

Chemical Reactions Analysis

Sulfonate salts participate in various chemical reactions, including the formation of covalent adducts with electron-deficient heterocycles, as seen with sodium 2-mercaptoethanesulfonate . The reactivity of sulfonate salts is influenced by the presence of functional groups, such as thiol or epoxy groups, which can undergo addition or ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate salts are influenced by their solubility and melting points. For instance, sodium trifluoromethanesulfonate is soluble in water and several organic solvents, and it has a melting point range of 255-257°C . The solubility in water and polar solvents is a common feature of sulfonate salts due to their hydrophilic sulfonate groups, which is likely applicable to sodium 1,2-dihydroxyethane-1,2-disulfonate as well.

Scientific Research Applications

Synthesis and Functional Material Applications

Sodium 1,2-dihydroxyethane-1,2-disulfonate, due to its molecular structure featuring both epoxy and hydrophilic sulfonate groups, plays a vital role in the production of various functional materials. Its applications extend to acting as a gelling agent, gelatinizer, emulsifier, and photosensitive material, among others, highlighting its multifaceted utility in material science (Chen Zheng-guo, 2005).

Diffusion Properties in Aqueous Solutions

Research on the diffusion coefficients of sodium 1,2-dihydroxyethane-1,2-disulfonate in aqueous solutions has provided valuable insights. This study revealed the concentration dependence of diffusion coefficients for such sulfonates, contributing to the understanding of their behavior in solution (H. Uedaira, 1973).

Electrochemical Applications

In the field of electrochemistry, sodium 1,2-dihydroxyethane-1,2-disulfonate demonstrates impressive redox cyclability. This property was observed in a study where the compound showed greater redox stability compared to unsubstituted polyaniline, evident through spectroelectrochemical and cyclic voltammetric analyses (Eunkyoung Kim et al., 1994).

Chromatography and Separation Sciences

Its utility in chromatography is significant, particularly in separating inorganic and organic anions. Using 1,2-dihydroxybenzene-3,5-disulfonate, researchers achieved high separation efficiency and sensitivity, making it a valuable tool in analytical chemistry (Jin-Zhang Gao et al., 1997).

Development of Functional Materials

Furthermore, sodium 1,2-dihydroxyethane-1,2-disulfonate has been instrumental in the development of various functional materials. It acts as a building block in the creation of materials with enhanced surface activity and other desirable properties (M. Shi et al., 1993).

Battery Technology Applications

In battery technology, compounds like anthraquinone-1,5-disulfonic acid sodium salt, which shares structural similarities with sodium 1,2-dihydroxyethane-1,2-disulfonate, have shown potential as organic cathode materials in potassium batteries. This indicates the potential of similar sodium sulfonates in battery applications (Jin Zhao et al., 2018).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety signal word for this compound is "Warning" .

properties

IUPAC Name

disodium;1,2-dihydroxyethane-1,2-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O8S2.2Na/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUKAXFDABMVND-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889426
Record name 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1,2-dihydroxyethane-1,2-disulfonate

CAS RN

517-21-5
Record name Glyoxal-sodium bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanedisulfonic acid, 1,2-dihydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1,2-dihydroxyethane-1,2-disulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SU768BOB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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